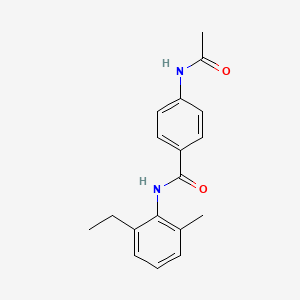

4-(acetylamino)-N-(2-ethyl-6-methylphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

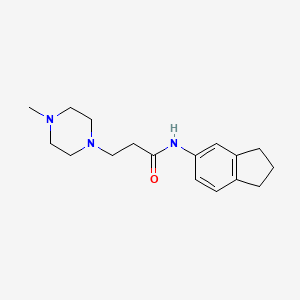

The synthesis of related compounds often involves complex organic reactions, aiming at obtaining compounds with selective inhibition activity against specific HDACs. For example, the design and synthesis of MGCD0103, an orally active histone deacetylase inhibitor, demonstrates the intricate processes involved in developing compounds with potential anticancer activity (Zhou et al., 2008). Another example includes the synthesis of piperidine derivatives with anti-acetylcholinesterase activity, highlighting the versatility of benzamide derivatives in medicinal chemistry (Sugimoto et al., 1990).

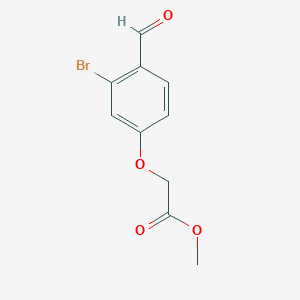

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been analyzed using various techniques, including X-ray diffraction and DFT calculations. These studies provide insights into the molecular geometry, vibrational frequencies, and electronic properties crucial for understanding the compound's reactivity and potential biological interactions. A study on a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide showcases the importance of structural analysis in determining antioxidant properties (Demir et al., 2015).

Chemical Reactions and Properties

Benzamide derivatives engage in various chemical reactions that underline their pharmacological potentials, such as acetylation and hydroxylation. These modifications can significantly impact their biological activity and specificity towards target enzymes or receptors. The metabolism and disposition of LY201116, a potent anticonvulsant benzamide derivative, illustrate the role of N-acetylation and hydroxylation in the pharmacokinetics of these compounds (Potts et al., 1989).

Physical Properties Analysis

Understanding the physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, is essential for drug formulation and delivery. These properties can influence the compound's bioavailability and efficacy. Studies like the synthesis and crystal structure analysis of methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate provide valuable data on the physical characteristics of benzamide-related compounds (Kranjc et al., 2012).

Mechanism of Action

Target of Action

The primary target of 4-acetamido-N-(2-ethyl-6-methylphenyl)benzamide, also known as Tacedinaline , is Histone Deacetylase 1 (HDAC1) . HDAC1 is an enzyme that plays a crucial role in the regulation of gene expression. It removes acetyl groups from histones, leading to the condensation of chromatin and suppression of gene transcription .

Mode of Action

Tacedinaline acts as a selective inhibitor of HDAC1 . It binds to the enzyme and inhibits its activity, preventing the removal of acetyl groups from histones . This results in the relaxation of chromatin and promotes gene transcription .

Biochemical Pathways

The inhibition of HDAC1 by Tacedinaline affects various biochemical pathways. It leads to an increase in the acetylation of histones, which can affect the expression of genes involved in cell cycle regulation, apoptosis, and other cellular functions . The exact pathways affected can vary depending on the specific cellular context.

Pharmacokinetics

It is soluble in dmso , which suggests it may have good bioavailability

Result of Action

The inhibition of HDAC1 by Tacedinaline has several cellular effects. It has been shown to cause a cytostatic effect, with an increase in the G0/G1 phase of the cell cycle, a reduction in the S phase, and increased apoptosis in certain cell lines . It has also demonstrated antitumor activity against several tumor models, including chemo-resistant mouse pancreatic ductal carcinoma and the human prostate tumor model LNCaP .

properties

IUPAC Name |

4-acetamido-N-(2-ethyl-6-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-4-14-7-5-6-12(2)17(14)20-18(22)15-8-10-16(11-9-15)19-13(3)21/h5-11H,4H2,1-3H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVAHQWZVQSEPSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)NC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5709868.png)

![4-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5709873.png)

![5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5709926.png)

![5-ethoxy-2-[(isopropylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5709940.png)

![4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5709953.png)